molecular formula C22H24N2O8 B601466 6-Epidoxycycline CAS No. 3219-99-6

6-Epidoxycycline

Cat. No.: B601466
CAS No.: 3219-99-6
M. Wt: 444.43
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Description

6-Epidoxycycline is a derivative of doxycycline, a well-known broad-spectrum antibiotic. It belongs to the tetracycline class of antibiotics, which are characterized by their four-ring molecular structure. This compound is formed as a side product during the synthesis of doxycycline and has similar antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Epidoxycycline involves the semi-synthetic modification of oxytetracycline. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Epidoxycycline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .

Scientific Research Applications

6-Epidoxycycline has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: It serves as a tool in studying bacterial resistance mechanisms and the effects of antibiotics on microbial communities.

    Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of tetracycline antibiotics.

    Industry: It is used in the quality control of pharmaceutical products to ensure the absence of impurities .

Mechanism of Action

6-Epidoxycycline exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A site. This action blocks the addition of new amino acids to the growing peptide chain, effectively halting bacterial protein synthesis .

Comparison with Similar Compounds

Uniqueness: 6-Epidoxycycline is unique due to its formation as a side product during doxycycline synthesis. Its structural differences confer distinct chemical properties, making it valuable for specific research applications and quality control processes .

Properties

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-IPJAVASBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316717
Record name 6-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3219-99-6
Record name 6-Epidoxycycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EPIDOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3J80P304
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How is 6-epidoxycycline detected and quantified in various samples?

A: Several analytical methods have been developed for the identification and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (UV) is a widely used technique. [, ] In one study, researchers optimized an HPLC method using a micro-Bondapak C8 column and a mobile phase of acetonitrile-water-THF to determine this compound levels in doxycycline samples subjected to various temperatures. [] Another study employed ultra-performance liquid chromatography (UPLC) with UV detection for the quantification of this compound in aquatic animal muscle tissues. [] This method incorporated a modified QuEChERS extraction methodology for sample preparation and achieved high recovery rates and low detection limits for this compound. []

Q2: What is the significance of this compound as a degradation product?

A: this compound is a known degradation product of doxycycline, a commonly used tetracycline antibiotic. [] Studies have shown that doxycycline undergoes thermal degradation, leading to the formation of this compound and metacycline. [] This degradation process is more pronounced at higher temperatures and affects the stability of doxycycline formulations. [] The identification and quantification of this compound in doxycycline samples are crucial for quality control purposes, ensuring the efficacy and safety of the drug product. []

Q3: Can you elaborate on the isolation techniques employed for this compound?

A: Researchers have successfully isolated this compound from commercial metacycline samples using preparative column liquid chromatography on silica gel. [] While specific details about the method were not provided in the abstract, this technique highlights the feasibility of separating this compound from other related compounds. This isolation facilitates further characterization and investigation of its properties and potential applications.

Q4: Beyond HPLC, are there other analytical techniques for this compound analysis?

A: While HPLC is widely used, capillary electrophoresis (CE) offers an alternative approach for analyzing this compound. [] Though details about the specific CE method are limited in the provided abstract, this technique offers advantages such as high separation efficiency, short analysis times, and low sample consumption, making it a potentially valuable tool for this compound research.

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